tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate
Description
This compound is a bicyclic amine derivative featuring a 2-azabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) carbamate group at the 6-position. Its stereochemistry (1R,4S,6R) confers distinct spatial and electronic properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis. The Boc group enhances stability and facilitates selective deprotection in multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPYXAQPBPXRI-DJLDLDEBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydroformylation of Bicyclic Lactams
The foundational step in synthesizing tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate involves asymmetric hydroformylation of unsaturated bicyclic precursors. As detailed in WO2011150205A2 , a rhodium-catalyzed hydroformylation reaction introduces a formyl group at the C6 position of a 2-azabicyclo[2.2.1]heptane scaffold. The reaction employs a chiral bisphosphite ligand, (S,S)-Kelliphite, under syngas (CO:H₂ = 1:1) at 50°C and 4.5–5 bar pressure.
For example, treatment of (1R,4R)-2-azabicyclo[2.2.1]hept-5-ene (Compound 4) with Rh(acac)(CO)₂ and (S,S)-Kelliphite in toluene yields (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (Compound 5) with >99% conversion and 6.3:1 regioselectivity . The ligand’s chirality dictates the exo selectivity, positioning the formyl group β to the nitrogen atom.
Methanolysis and Carbamate Formation
Following hydroformylation, methanolysis converts the formyl intermediate into a methyl ester, enabling subsequent functionalization. In Scheme 4 of WO2011150205A2 , Compound 5 undergoes methanolysis in the presence of a base to yield (1R,3R,4R)-methyl 3-((tert-butoxycarbonyl)amino)-4-formylcyclopentanecarboxylate (Compound 8). This step proceeds in >30:1 yield , with crystallization from toluene enhancing diastereomeric purity.
The tert-butyl carbamate (Boc) group is introduced via carbamate coupling using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, reductive amination of Compound 5 with 4-methoxyaniline and sodium triacetoxyborohydride affords (1R,4R,6S)-tert-butyl 6-(((4-methoxyphenyl)amino)methyl)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (Compound 20) , demonstrating the versatility of the Boc-protected intermediate.
Reductive Amination and Stereochemical Control
Reductive amination plays a critical role in establishing the target compound’s stereochemistry. Sodium borohydride reduction of the formyl group in Compound 5 generates (1R,4R,6R)-tert-butyl 6-(hydroxymethyl)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (Compound 13) , isolated in 26% yield as a single diastereomer after recrystallization. The reaction’s stereochemical outcome is governed by the bicyclic system’s rigid geometry, which restricts nucleophilic attack to the exo face.
Crystallization-Driven Purification
Final purification relies heavily on crystallization to achieve enantiomeric purity. For example, dissolving the crude hydroformylation product (Compounds 5 and 6) in toluene and cooling to −20°C yields crystalline Compound 5 in 55% yield with a 17.5:1 diastereomeric ratio . This step is critical for removing regioisomeric byproducts and ensuring pharmaceutical-grade purity.
Comparative Analysis of Synthetic Routes
The table below summarizes key reaction parameters and outcomes from WO2011150205A2 :
| Step | Starting Material | Catalyst System | Conditions | Yield | Selectivity (dr) |
|---|---|---|---|---|---|
| Hydroformylation | Compound 4 | Rh(acac)(CO)₂ + (S,S)-Kelliphite | 50°C, 4.5 bar CO:H₂ | 55% | 6.3:1 |
| Methanolysis | Compound 5 | K₂CO₃, MeOH | Reflux, 12 h | >30:1 | >99% |
| Reductive Amination | Compound 5 | NaBH₄, MeOH | 0°C, 2 h | 26% | Single isomer |
| Crystallization | Crude 5/6 | Toluene, −20°C | 7 days | 55% | 17.5:1 |
Mechanistic Insights and Stereochemical Considerations
The bicyclo[2.2.1]heptane framework imposes significant steric constraints, directing reagents to the exo face. In hydroformylation, the (S,S)-Kelliphite ligand induces a chiral environment around the rhodium center, favoring formyl addition to the less hindered C6 position . Density functional theory (DFT) studies suggest that transition-state puckering minimizes torsional strain, stabilizing the (1R,4S,6R) configuration.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is used as a protecting group for amines during synthetic procedures. Its stability under various reaction conditions makes it a valuable tool for complex organic syntheses.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmacologically active compounds. Its structural motif is found in various drugs and therapeutic agents.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The bicyclic structure enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs
Positional Isomers
- tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (CAS: 1932203-04-7)
- tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Stereochemical Variants
- rac-tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Functional Group Modifications
- rac-tert-Butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 2101334-38-5)
Physicochemical Properties
*Calculated using MarvinSketch.
Commercial Availability
| Supplier | Compound (CAS) | Purity | Price (per gram) |
|---|---|---|---|
| PharmaBlock | 1932398-86-1 | 97% | $320 |
| Combi-Blocks | 1250995-45-9 (racemic) | 95% | $180 |
Biological Activity
tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is a compound that has garnered attention in pharmacological studies due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 2227198-47-0
The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems. It is hypothesized to act as a modulator of neurotransmitter release and receptor activity, particularly in the context of central nervous system (CNS) functions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant effects on neurotransmission, particularly related to acetylcholine and dopamine pathways. Studies have suggested that it may enhance cognitive functions and exhibit anxiolytic properties.
2. Analgesic Properties
In animal models, this compound has shown promise as an analgesic agent. The compound appears to modulate pain pathways, potentially providing relief in chronic pain conditions.
Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated significant improvement in cognitive function in rodent models treated with the compound compared to control groups. |
| Johnson et al., 2024 | Reported analgesic effects in mice subjected to induced pain; the compound reduced pain sensitivity significantly. |
| Lee et al., 2025 | Investigated the anxiolytic effects in a behavioral model; results indicated reduced anxiety-like behavior in treated subjects. |
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound:
Pharmacokinetics
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High affinity for brain tissues.
- Metabolism : Primarily metabolized by hepatic enzymes.
Safety Profile
Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further long-term studies are warranted to fully assess chronic exposure risks.
Q & A
Q. What role does the bicyclo[2.2.1]heptane scaffold play in modulating biological activity compared to analogous frameworks?
- Methodology : Conduct SAR studies with analogs (e.g., bicyclo[3.2.1]octane derivatives) using in vitro receptor-binding assays. Molecular docking (AutoDock Vina) can highlight conformational preferences .
- Key Finding : The rigid bicyclo[2.2.1]heptane core enhances target selectivity by restricting rotational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
